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Compound of Interest

Compound Name:

(4-Chloro-2-

methylphenyl)methanamine;hydro

chloride

CAS No.: 28096-36-8

Cat. No.: B2884398

Get Quote

Executive Summary
4-Chloro-2-methylbenzylamine (MW 155.62) presents a distinct fragmentation pattern driven by

the interplay between the chlorine substituent and the ortho-methyl group. Unlike aliphatic

amines dominated by alpha-cleavage, this aromatic amine’s spectrum is characterized by the

formation of stable benzylic/tropylium cations.

Key Diagnostic Challenge: Differentiating the 2-methyl (ortho) isomer from the 3-methyl (meta)

and 4-methyl (para) isomers. This guide demonstrates how the "Ortho Effect" influences the

intensity of ammonia loss ([M-NH₃]⁺), serving as the primary discriminator.

Experimental Methodology (GC-MS)
To replicate the profiles described, the following self-validating protocol is recommended.
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Instrument Parameters
Ionization: Electron Impact (EI) at 70 eV.

Source Temperature: 230 °C (Prevents thermal degradation of the amine).

Transfer Line: 280 °C.

Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Sample Preparation
Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

Concentration: 100 µg/mL.

Derivatization (Optional but Recommended): If peak tailing occurs due to the free amine,

derivatize with TFAA (Trifluoroacetic anhydride) to form the amide, shifting the molecular ion

to m/z 251. Note: This guide focuses on the underivatized free base.

Fragmentation Analysis: The Fingerprint
The mass spectrum of 4-Chloro-2-methylbenzylamine is defined by three mechanistic pillars:

Chlorine Isotope Signature, Benzylic Cleavage, and Ortho-Methyl Interaction.

Primary Fragmentation Pathway
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Ion Identity
m/z (Mass-to-
Charge)

Relative
Abundance

Mechanistic Origin

Molecular Ion (M⁺) 155 / 157 Moderate (~20-40%)

Radical cation

formation. Shows

characteristic 3:1 ratio

due to ³⁵Cl/³⁷Cl

isotopes.

Base Peak ([M-NH₃]⁺) 138 / 140 100% (Dominant)

Loss of ammonia (17

Da). The ortho-methyl

group facilitates H-

transfer, stabilizing the

resulting 4-chloro-2-

methylbenzyl cation.

Tropylium Derivative 138 ➝ 103 High

Loss of Cl• (35 Da)

from the m/z 138 ion

yields the

methyltropylium cation

(m/z 103).

Alpha-Cleavage 30 Low-Moderate

[CH₂=NH₂]⁺. Standard

primary amine

fragment, often

suppressed by the

stability of the benzylic

cation.

Aryl Cation 89 Low

Further fragmentation

of the tropylium ring

(Loss of

CH₂/rearrangement).

Mechanism of Action
Ionization: The lone pair on the nitrogen is ionized.
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Hydrogen Rearrangement (Ortho Effect): A hydrogen atom from the ortho-methyl group or

the benzylic position is transferred to the nitrogen, facilitating the neutral loss of NH₃.

Ring Expansion: The resulting benzyl cation (m/z 138) rearranges into a substituted

tropylium ion (seven-membered ring), which is highly stable in the gas phase.

Comparative Analysis: Distinguishing Isomers
The structural position of the methyl group (Ortho vs. Meta/Para) significantly alters the

fragmentation kinetics.

The "Ortho Effect" Discriminator
In 4-Chloro-2-methylbenzylamine, the methyl group is adjacent (1,2-position) to the amine side

chain. This proximity allows for a specific ortho-interaction, often enhancing the elimination of

NH₃ compared to isomers where the methyl group is distant.

Comparison Table: 4-Chloro-2-methyl vs. 4-Chloro-3-methyl

Feature
4-Chloro-2-methyl

(Ortho)

4-Chloro-3-methyl

(Meta)
Diagnostic Logic

[M-NH₃]⁺ (m/z 138) Base Peak (100%)
High, but may

compete with m/z 30

Ortho-methyl

facilitates H-transfer,

maximizing NH₃ loss.

[M-1]⁺ (m/z 154) Moderate
Higher Relative

Intensity

Meta-isomers often

favor simple alpha-

cleavage (loss of H•)

over complex
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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